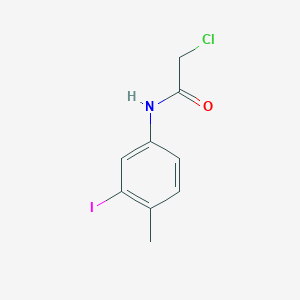![molecular formula C10H9ClF3NO2 B3373050 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 949293-96-3](/img/structure/B3373050.png)
2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide
説明
“2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 949293-96-3 . It has a molecular weight of 267.63 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, 2-Chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[2-(trifluoromethoxy)benzyl]acetamide . The InChI code for this compound is 1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.63 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Biological Effects and Toxicology of Acetamide Derivatives
Acetamide derivatives, including compounds structurally related to "2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide," have been extensively studied for their biological effects and toxicological profiles. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the significant body of research on the biological consequences of exposure. This work underscores the complexity of biological responses to these chemicals, which vary both qualitatively and quantitatively among different derivatives, reflecting their biological activity and usage. The review also expands on the environmental toxicology of these materials, illustrating the evolving understanding of their impact over time (Kennedy, 2001).
Environmental Persistence and Toxicity of Antimicrobial Agents
Bedoux et al. (2012) focused on the occurrence, toxicity, and degradation of triclosan, an antimicrobial agent found in various consumer products. Although not directly related to "this compound," this study is relevant for understanding how similar compounds might persist in the environment and their potential toxic effects. The review discusses how these compounds can transform into more toxic and persistent substances through natural processes, posing risks to aquatic organisms and potentially to human health (Bedoux et al., 2012).
Synthetic Organic Chemistry Applications
The work of Kondo and Murakami (2001) provides insights into the applications of synthetic organic chemistry, specifically through the development of chemoselective N-acylation reagents. They developed various N-acyl compounds, showcasing the potential for creating compounds with precise chemoselectivity. This type of research highlights the potential applications of "this compound" in synthetic chemistry, including its role in developing new materials or pharmaceuticals with specific functional properties (Kondo & Murakami, 2001).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
特性
IUPAC Name |
2-chloro-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVJTVEHSCLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



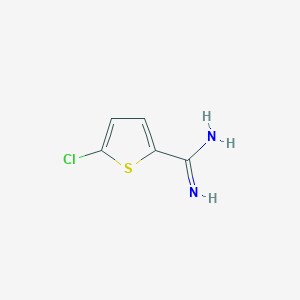

amino]acetic acid](/img/structure/B3372974.png)
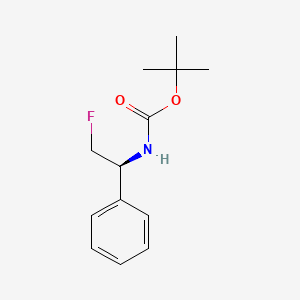
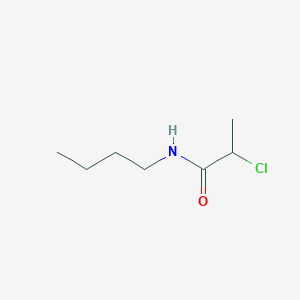

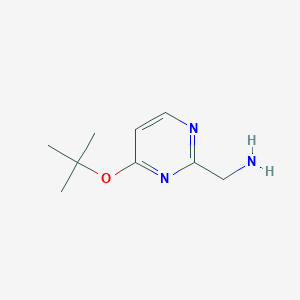

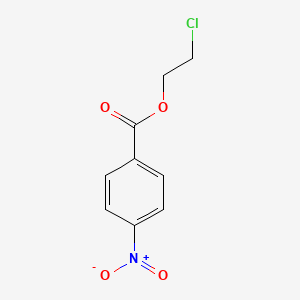
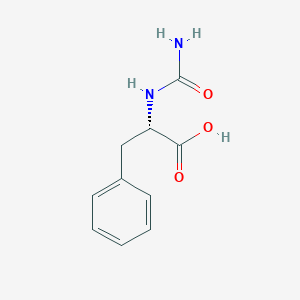
![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)


